molecular formula C114H76N8 B8233018 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile

Cat. No.: B8233018
M. Wt: 1557.9 g/mol
InChI Key: YUVOZQBRGWLFON-UHFFFAOYSA-N
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Description

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile is a complex organic compound characterized by its multiple phenyl groups and cyanomethyl substituents. This compound is notable for its intricate structure, which includes multiple aromatic rings and nitrile groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structures, followed by the introduction of cyanomethyl groups through nucleophilic substitution reactions. Key reagents include cyanide sources such as sodium cyanide or potassium cyanide, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the multi-step synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its rigid and stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile involves its interaction with molecular targets through its multiple functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile: Distinguished by its unique combination of multiple cyanomethyl and phenyl groups.

    4-(cyanomethyl)phenyl derivatives: Compounds with fewer aromatic rings or different substituents, which may exhibit different reactivity and biological activity.

    1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl derivatives: Variants with different substituents on the ethenyl group, affecting their chemical and physical properties.

Uniqueness

The uniqueness of this compound lies in its highly substituted aromatic structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C114H76N8/c115-57-49-77-1-17-85(18-2-77)101-65-102(86-19-3-78(4-20-86)50-58-116)70-109(69-101)93-33-41-97(42-34-93)113(98-43-35-94(36-44-98)110-71-103(87-21-5-79(6-22-87)51-59-117)66-104(72-110)88-23-7-80(8-24-88)52-60-118)114(99-45-37-95(38-46-99)111-73-105(89-25-9-81(10-26-89)53-61-119)67-106(74-111)90-27-11-82(12-28-90)54-62-120)100-47-39-96(40-48-100)112-75-107(91-29-13-83(14-30-91)55-63-121)68-108(76-112)92-31-15-84(16-32-92)56-64-122/h1-48,65-76H,49-56H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVOZQBRGWLFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)C9=CC(=CC(=C9)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H76N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1557.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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